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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)piperazine

Cat. No.: B185958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 1-(4-Fluorobenzyl)piperazine, a crucial intermediate in the synthesis of
various biologically active molecules. This document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for acquiring such spectra.

Introduction

1-(4-Fluorobenzyl)piperazine is a versatile building block in medicinal chemistry, frequently
incorporated into novel therapeutic agents. Accurate and thorough spectroscopic
characterization is paramount for confirming its structure, assessing its purity, and ensuring the
reliability of subsequent research and development activities. This guide serves as a practical
resource for scientists engaged in the synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1-(4-
Fluorobenzyl)piperazine based on typical values for similar structures and piperazine
derivatives.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic CH (ortho to
~7.25 t 2H
F)
Aromatic CH (metato
~7.00 t 2H
F)
~3.50 s 2H Benzyl CH2
Piperazine CH:z
~2.90 t 4H ,
(adjacent to NH)
Piperazine CH:z
~2.45 t 4H _
(adjacent to N-benzyl)
~1.90 (broad) S 1H Piperazine NH

Note: Predicted values are based on the analysis of similar piperazine-containing compounds.

Actual chemical shifts can vary depending on the solvent and concentration.

« 13

Chemical Shift (8) ppm

Assighment

~162 (d) Aromatic C-F (1JJCF = 245 Hz)

~133 (d) Aromatic C-CHz (*JCF = 3 Hz)

~130 (d) Aromatic CH (ortho to F) (RJCF = 8 Hz)
~115 (d) Aromatic CH (meta to F) (R3JCF = 21 Hz)
~62 Benzyl CH2

~54 Piperazine CH: (adjacent to N-benzyl)
~45 Piperazine CH:z (adjacent to NH)

Note: Predicted values are based on the analysis of similar piperazine-containing compounds.

The carbon attached to fluorine will appear as a doublet due to C-F coupling.
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Table 3: FTIR Spectroscopic Data

Wavenumber (cm—?)

Intensity

Assignment

3300 - 3500 Medium, Broad N-H Stretch (Piperazine)
3000 - 3100 Medium Aromatic C-H Stretch

2800 - 3000 Strong Aliphatic C-H Stretch

1600 - 1610 Medium C=C Stretch (Aromatic ring)
1510 - 1520 Strong C=C Stretch (Aromatic ring)
1220 - 1240 Strong C-F Stretch

1150 - 1160 Strong C-N Stretch

Table 4: Mass Spectrometry Data

m/z Value Interpretation

194.13 [M]*, Molecular ion peak for C11HisFN2.[1][2][3]

109 Fragment ion corresponding to the fluorobenzyl
cation [C7HeF]*

a5 Fragment ion corresponding to the piperazine

ring fragment [CaHaN2]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Fluorobenzyl)piperazine in
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (o 0.00).

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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» 'H NMR Acquisition:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: A standard FTIR spectrometer.
e Acquisition:

o Spectral Range: 4000-400 cm™1.
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o Resolution: 4 cm™1.

o Number of Scans: 16-32.

e Background Correction: Record a background spectrum of the empty sample compartment
(or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron
ionization (EI) source.

e Acquisition (ESI):

lonization Mode: Positive ion mode.

[e]

o

Mass Range: m/z 50-500.

[¢]

Capillary Voltage: 3-4 kV.

o

Cone Voltage: 20-40 V.

e Acquisition (EI):
o lonization Energy: 70 eV.
o Mass Range: m/z 35-500.

o Data Analysis: Identify the molecular ion peak and major fragment ions. High-resolution
mass spectrometry (HRMS) can be used for exact mass determination and elemental
composition confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 1-(4-Fluorobenzyl)piperazine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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This guide provides a foundational understanding of the spectroscopic properties of 1-(4-
Fluorobenzyl)piperazine. For definitive analysis, it is always recommended to compare
experimentally obtained data with a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185958#spectroscopic-data-nmr-ir-ms-of-1-4-
fluorobenzyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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